N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a thiophen-2-ylmethyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple stepsThe final step involves the formation of the oxalamide core through a condensation reaction with oxalic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Catalysts such as copper(I) oxide and ligands like N,N’-bis(thiophen-2-ylmethyl)oxalamide are often employed to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The biphenyl and thiophen-2-ylmethyl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted biphenyl or thiophen-2-ylmethyl compounds .
Scientific Research Applications
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its ability to act as a ligand, coordinating with metal ions such as copper to facilitate catalytic reactions. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often include electron transfer and bond formation processes .
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but with furan groups instead of thiophene.
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine group, used in similar catalytic applications.
Uniqueness
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its combination of biphenyl and thiophen-2-ylmethyl groups, which provide distinct electronic and steric properties that enhance its effectiveness as a ligand in catalytic reactions .
Properties
IUPAC Name |
N'-[2-hydroxy-2-(4-phenylphenyl)propyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-22(27,15-24-21(26)20(25)23-14-19-8-5-13-28-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,27H,14-15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAYILMEGQOUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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